(2,6-Dimethylphenyl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone

Description

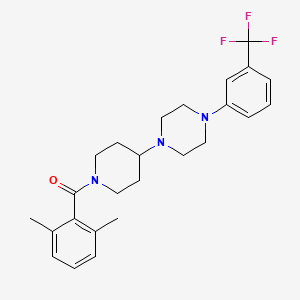

The compound “(2,6-Dimethylphenyl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone” is a piperazine-piperidine hybrid featuring a 2,6-dimethylphenyl ketone moiety and a 3-trifluoromethylphenyl-substituted piperazine. Its synthesis typically involves multi-step nucleophilic substitutions and coupling reactions, with intermediates characterized via spectroscopic methods (e.g., NMR, mass spectrometry) .

Properties

IUPAC Name |

(2,6-dimethylphenyl)-[4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30F3N3O/c1-18-5-3-6-19(2)23(18)24(32)31-11-9-21(10-12-31)29-13-15-30(16-14-29)22-8-4-7-20(17-22)25(26,27)28/h3-8,17,21H,9-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUHBRRJDOMQNOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)N2CCC(CC2)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Subsequent steps involve attaching the 4-piperidin-1-yl and 2,6-dimethylphenyl groups.

Reaction conditions often include the use of organic solvents like dichloromethane, with catalysts such as palladium on carbon to facilitate coupling reactions.

Industrial Production Methods

Industrial synthesis follows similar steps but on a larger scale, with optimized reaction conditions to enhance yield and purity.

Techniques such as continuous flow chemistry may be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.

Reduction: Certain functional groups may be reduced under specific conditions, altering the compound's properties.

Substitution: Various substitutions can occur at the aromatic rings, leading to different derivatives.

Common Reagents and Conditions

Oxidizing agents like potassium permanganate or chromium trioxide.

Reducing agents such as lithium aluminum hydride or sodium borohydride.

Halogenating agents for substitution reactions.

Major Products

Oxidation may lead to ketone or aldehyde derivatives.

Reduction can produce alcohols or amines.

Substitution reactions yield various substituted aromatic derivatives.

Scientific Research Applications

Chemistry

Used as an intermediate in the synthesis of more complex molecules.

Studied for its reaction mechanisms and pathways.

Biology

Investigated for its potential as a ligand in receptor studies.

Its structure aids in the study of protein-ligand interactions.

Medicine

Explored for potential therapeutic applications, particularly in the field of neuropharmacology.

May serve as a template for designing new drugs.

Industry

Utilized in the development of specialty chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, often involving receptor binding.

The trifluoromethyl group plays a critical role in enhancing binding affinity and selectivity.

Pathways involved include modulation of neurotransmitter receptors, influencing biochemical signaling cascades.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural distinction lies in its 2,6-dimethylphenyl and 3-trifluoromethylphenyl substituents. Below is a comparative analysis with related piperazine/piperidine derivatives:

| Compound Class | Substituents (R₁, R₂) | Biological Activity (Reported) | Synthesis Yield (%) | Reference |

|---|---|---|---|---|

| Target Compound | R₁ = 2,6-dimethylphenyl; R₂ = 3-CF₃Ph | Antimicrobial (hypothesized) | Not reported | |

| 4-Chlorophenyl derivatives | R₁ = 4-ClPh; R₂ = 4-FPh | Moderate antibacterial (MIC: 25–50 µg/mL) | 65–78% | |

| 4-Nitrophenyl derivatives | R₁ = 4-NO₂Ph; R₂ = H | Antifungal (C. albicans MIC: 12.5 µg/mL) | 70% | |

| Piperidin-4-one derivatives | R₁ = aryl; R₂ = H | Antitubercular (MIC: 6.25 µg/mL vs. M. tuberculosis) | 60–85% |

Key Observations :

- Aromatic Substitution: The 2,6-dimethylphenyl group introduces steric hindrance, which could reduce off-target interactions compared to para-substituted analogs (e.g., 4-ClPh or 4-NO₂Ph) .

- Activity Profile : While nitro and chloro derivatives exhibit selective antifungal or antibacterial effects, the target compound’s dual heterocyclic architecture (piperazine-piperidine) may broaden its activity spectrum, as seen in related dual-ring systems .

Biological Activity

The compound (2,6-Dimethylphenyl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone , often referred to as a piperidine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. Its structural complexity suggests multiple mechanisms of action, particularly in the modulation of neurotransmitter systems and receptor interactions.

Chemical Structure

The molecular formula of the compound is . The structural components include:

- A 2,6-dimethylphenyl group

- A trifluoromethyl substituted phenyl

- A piperazine and piperidine moiety

This configuration is believed to enhance its lipophilicity and receptor binding affinity.

The biological activity of this compound primarily involves its interaction with various neurotransmitter receptors, particularly:

- Serotonin (5-HT) Receptors : The compound shows binding affinity that may influence mood and anxiety disorders.

- Dopamine Receptors : Modulation of dopaminergic pathways suggests potential applications in treating psychotic disorders.

Key Mechanisms

- Receptor Binding : The compound binds to serotonin and dopamine receptors, modulating their activity which is crucial for mood regulation and cognitive functions.

- Signal Transduction Pathways : By influencing these receptors, the compound can alter neurotransmitter release and uptake, affecting various central nervous system (CNS) functions.

Biological Activity Data

Research has indicated that the compound exhibits a range of biological activities:

Case Studies

Several studies have explored the pharmacological effects of similar compounds:

- Antidepressant Efficacy : A study demonstrated that related piperazine derivatives showed significant antidepressant-like effects in rodent models, attributed to their action on serotonin receptors .

- Anticancer Activity : Research indicated that compounds with similar structures exhibited cytotoxic effects on various cancer cell lines. For instance, a derivative with a trifluoromethyl group showed IC50 values lower than standard chemotherapeutics against breast cancer cell lines .

- Neuroprotective Effects : In models of neurodegeneration, analogs of this compound displayed neuroprotective properties by reducing oxidative stress markers and enhancing neuronal survival .

Q & A

Basic: What synthetic routes are recommended for preparing (2,6-dimethylphenyl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone?

Methodological Answer:

The synthesis typically involves multi-step coupling reactions. For example:

- Step 1: Prepare the piperazine-piperidine core via nucleophilic substitution or Buchwald-Hartwig amination under inert atmospheres .

- Step 2: Couple the (2,6-dimethylphenyl)methanone group using a Friedel-Crafts acylation or amide-bond-forming reagents (e.g., DCC/HOBt) in anhydrous dichloromethane or DMF .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol to achieve >95% purity. Monitor reactions via TLC and confirm intermediates via H NMR .

Basic: How is the structural characterization of this compound validated in academic research?

Methodological Answer:

- Spectroscopy:

- NMR: H and C NMR identify proton environments and carbon frameworks (e.g., trifluoromethyl signals at ~110-120 ppm in C) .

- IR: Confirm carbonyl (C=O) stretches near 1650–1700 cm and aromatic C-H bends .

- X-ray Crystallography: Resolve absolute configuration and bond angles (e.g., piperazine chair conformation analysis) using single-crystal diffraction (Mo-Kα radiation, R-factor <0.05) .

Advanced: How can researchers design experiments to analyze structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Variable Substituents: Synthesize analogs with modified aryl/heteroaryl groups (e.g., replacing trifluoromethyl with nitro or methoxy) to assess electronic effects on receptor binding .

- Biological Assays: Test analogs in vitro (e.g., receptor-binding assays using radioligands or fluorescence polarization) and in silico (molecular docking with AutoDock Vina). Correlate IC values with substituent Hammett constants .

- Data Interpretation: Use multivariate regression to identify critical steric/electronic parameters influencing activity .

Advanced: How should researchers address contradictions in reported biological activity data?

Methodological Answer:

- Reproducibility Checks: Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) and validate cell lines via STR profiling .

- Orthogonal Assays: Confirm activity using alternative methods (e.g., SPR for binding affinity vs. functional cAMP assays) .

- Meta-Analysis: Compare datasets across studies, adjusting for variables like solvent (DMSO concentration) or incubation time .

Advanced: What methodologies are used to study the environmental fate of this compound?

Methodological Answer:

- Degradation Studies: Conduct hydrolysis/photolysis experiments (e.g., UV irradiation at 254 nm, pH 7.4 buffer) and analyze products via LC-HRMS .

- Partitioning Behavior: Measure log (octanol-water) using shake-flask methods and model soil adsorption via batch equilibrium tests .

- Ecotoxicology: Assess acute toxicity in Daphnia magna (OECD 202) and bioaccumulation in fish (OECD 305) .

Advanced: How can synthesis yields be optimized for large-scale academic production?

Methodological Answer:

- Catalyst Screening: Test palladium catalysts (e.g., Pd(OAc)/Xantphos) for Buchwald-Hartwig steps to reduce side products .

- Solvent Optimization: Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve reaction efficiency and sustainability .

- Process Monitoring: Use inline FTIR or ReactIR to track intermediate formation and adjust reagent stoichiometry dynamically .

Basic: What analytical techniques are critical for assessing compound purity?

Methodological Answer:

- HPLC: Use C18 columns (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Purity >95% is required for biological testing .

- Elemental Analysis: Match calculated vs. observed C/H/N percentages (deviation <0.4%) .

- Mass Spectrometry: Confirm molecular ion ([M+H]) via ESI-MS and isotope pattern matching .

Advanced: How can computational methods enhance understanding of this compound’s mechanism?

Methodological Answer:

- Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., 100 ns trajectories in GROMACS) to identify key binding residues .

- QSAR Modeling: Develop predictive models using descriptors like polar surface area or LogD (e.g., via Random Forest algorithms) .

- Density Functional Theory (DFT): Calculate electrostatic potential maps to predict reactive sites for derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.